4,5-Dihydroisothiazole 1,1-dioxide

Overview

Description

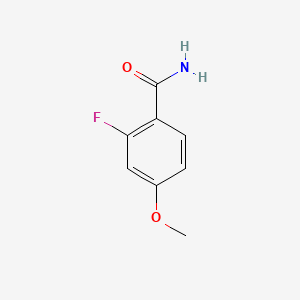

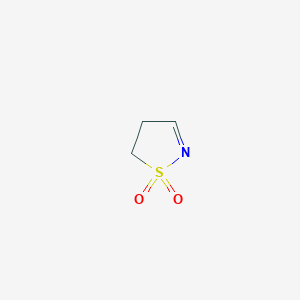

4,5-Dihydroisothiazole 1,1-dioxide is a chemical compound with the molecular formula C3H5NO2S . It is used for research and development purposes .

Synthesis Analysis

The synthesis of 4,5-Dihydroisothiazole 1,1-dioxide involves the reaction of hydrazonoyl halides with alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido . Another synthetic strategy involves the oxidation of 4-aryl-3-imino-1,2,5-thiadiazolidines 1,1-dioxides .Molecular Structure Analysis

The molecular structure of 4,5-Dihydroisothiazole 1,1-dioxide includes a thiadiazole ring, which is a heterocyclic compound containing both sulfur and nitrogen . The bond lengths typical for neutral and anion radical species provide a useful tool for unambiguous assessment of the valence state of the dioxothiadiazole-based compounds .Chemical Reactions Analysis

The chemical reactivity of 4,5-Dihydroisothiazole 1,1-dioxide includes the ability to form coordination compounds . The chemical methods for the successful reduction of dioxothiadiazoles to their anion radical forms have also been discussed .Physical And Chemical Properties Analysis

4,5-Dihydroisothiazole 1,1-dioxide has a molecular weight of 119.14 . It should be stored in a sealed, dry container at room temperature .Scientific Research Applications

Agrochemical Applications

Thiazoles and their derivatives, including 4,5-Dihydroisothiazole 1,1-dioxide, have been used in the field of agrochemicals . They are used in the development of pesticides and other agrochemical products due to their biological activities .

Industrial Applications

In the industrial field, thiazoles are used in the production of photographic sensitizers . These compounds help increase the sensitivity of photographic film, improving image quality .

Pharmaceutical Applications

Thiazoles have significant pharmaceutical applications. They exhibit a wide range of biological activities, including antimicrobial, antiretroviral, antifungal, anticancer, antidiabetic, anti-inflammatory, anti-Alzheimer, antihypertensive, antioxidant, and hepatoprotective activities .

Vitamin Synthesis

Thiazole moieties are a prominent structural feature in a variety of natural products, such as vitamin B and penicillin . Therefore, 4,5-Dihydroisothiazole 1,1-dioxide could potentially be used in the synthesis of these and other similar products .

Antioxidant Properties

Some compounds synthesized from thiazoles have shown potent antioxidant activity . This suggests that 4,5-Dihydroisothiazole 1,1-dioxide could potentially be used in the development of antioxidant drugs or supplements .

ATP-Sensitive Potassium Channel Activators

1,2,4-benzothiadiazine-1,1-dioxides, a class of compounds related to 4,5-Dihydroisothiazole 1,1-dioxide, have been tested as ATP-sensitive potassium channel activators . This suggests potential applications in the treatment of diseases related to these channels .

AMPA Receptor Modulators

1,2,4-benzothiadiazine-1,1-dioxide compounds have also been reported as AMPA receptor modulators . This suggests potential applications in neurological research and the treatment of neurological disorders .

Antihypertensive Applications

Thiazoles and their derivatives have been used in the search for new antihypertensive drugs . Given the structural similarity, 4,5-Dihydroisothiazole 1,1-dioxide could potentially be used in this field .

Mechanism of Action

Safety and Hazards

Handling of 4,5-Dihydroisothiazole 1,1-dioxide should be done in a well-ventilated place with suitable protective clothing. Contact with skin and eyes should be avoided, and formation of dust and aerosols should be prevented . The compound has been associated with hazard statements H302, H315, H319, and H335 .

Future Directions

properties

IUPAC Name |

4,5-dihydro-1,2-thiazole 1,1-dioxide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H5NO2S/c5-7(6)3-1-2-4-7/h2H,1,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISSUPMMZBZLKOZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CS(=O)(=O)N=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H5NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70596102 | |

| Record name | 4,5-Dihydro-1H-1lambda~6~,2-thiazole-1,1-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70596102 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

119.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

881652-45-5 | |

| Record name | 4,5-Dihydro-1H-1lambda~6~,2-thiazole-1,1-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70596102 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.